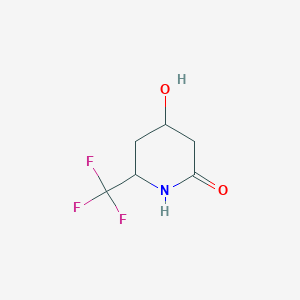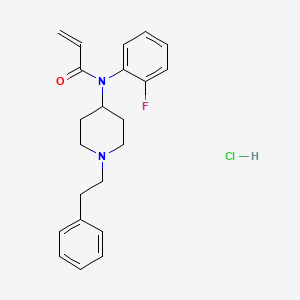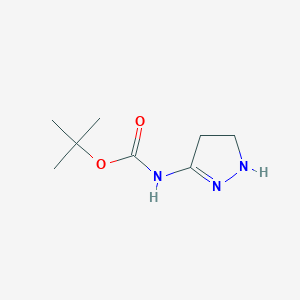
tert-butyl N-(4,5-dihydro-1H-pyrazol-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(4,5-dihydro-1H-pyrazol-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4,5-dihydro-1H-pyrazol-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrazole derivative. One common method involves the use of tert-butyl carbamate and 4,5-dihydro-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-(4,5-dihydro-1H-pyrazol-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents such as tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions can be catalyzed by acids or bases depending on the nature of the nucleophile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced carbamate compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-(4,5-dihydro-1H-pyrazol-3-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the preparation of complex molecular structures .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. It can be used to design and synthesize potential drug candidates targeting specific biological pathways .
Medicine: It can be used in the synthesis of drug molecules with therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial agents .
Industry: In the industrial sector, this compound is employed in the production of agrochemicals, dyes, and polymers. Its versatility in chemical reactions makes it valuable for various industrial applications .
Wirkmechanismus
The mechanism of action of tert-butyl N-(4,5-dihydro-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound shares a similar pyrazole core but differs in the substituents attached to the pyrazole ring.
tert-Butyl carbamate: A simpler carbamate compound without the pyrazole ring, used in similar synthetic applications.
Uniqueness: tert-Butyl N-(4,5-dihydro-1H-pyrazol-3-yl)carbamate is unique due to the presence of both the tert-butyl carbamate and pyrazole moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Eigenschaften
Molekularformel |
C8H15N3O2 |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
tert-butyl N-(4,5-dihydro-1H-pyrazol-3-yl)carbamate |
InChI |
InChI=1S/C8H15N3O2/c1-8(2,3)13-7(12)10-6-4-5-9-11-6/h9H,4-5H2,1-3H3,(H,10,11,12) |
InChI-Schlüssel |
ALMPFUIGAGCYHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


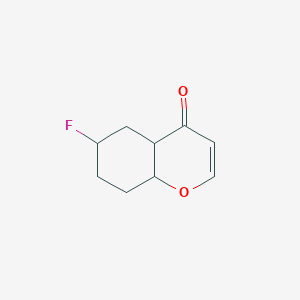



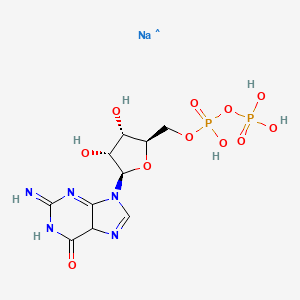
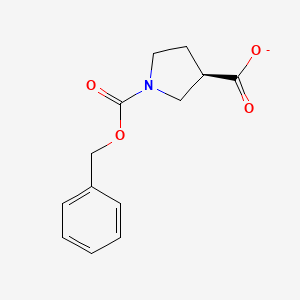

![4-[(4-chlorophenyl)methyl]-4H-phthalazin-1-one](/img/structure/B12359142.png)
